Chemical properties of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
Chemical properties of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1]
CAS Registry Number: 327072-13-9 Molecular Formula: C₁₅H₁₅NO₄S Molecular Weight: 305.35 g/mol [1]
Part 1: Executive Summary & Chemical Identity
2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a specialized sulfonamide derivative of anthranilic acid. In medicinal chemistry, this compound serves as a critical pharmacophore scaffold and a versatile synthetic intermediate . Its structure combines the privileged anthranilic acid core—found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and diuretics—with a lipophilic 2,5-dimethylbenzenesulfonyl tail.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications in drug discovery, specifically highlighting its potential as a precursor for sultams and its structural homology to EP4 receptor antagonists .
1.1 Physicochemical Profile
The compound exhibits amphiphilic properties due to the presence of a hydrophilic carboxylic acid head group and a lipophilic dimethyl-substituted phenyl tail.
| Property | Value / Description | Note |
| IUPAC Name | 2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | Also known as N-(2,5-Dimethylbenzenesulfonyl)anthranilic acid |
| Appearance | White to Off-white Crystalline Powder | Typical of sulfonamide-benzoic acids |
| Melting Point | 198–202 °C (Predicted) | High MP due to intermolecular H-bonding |
| pKa (Acid 1) | ~3.8 – 4.2 (Carboxylic Acid) | Ionized at physiological pH (7.4) |
| pKa (Acid 2) | ~10.5 (Sulfonamide NH) | Weakly acidic; deprotonates in strong base |
| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Moderately lipophilic; good membrane permeability potential |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Poorly soluble in water; soluble in alkaline aqueous solutions |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding |
| H-Bond Acceptors | 4 (C=O, S=O x2, OH) | Facilitates interactions with active site residues |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid follows a classic Schotten-Baumann reaction or a pyridine-catalyzed sulfonylation. The choice of base dictates the purification strategy.
2.1 Synthetic Pathway (Mechanism)
The reaction involves the nucleophilic attack of the anthranilic acid amine nitrogen on the electrophilic sulfur of the sulfonyl chloride.
Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl group.
2.2 Standard Operating Procedure (SOP)
Objective: Synthesize 10g of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid.
Reagents:
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Anthranilic acid (2-Aminobenzoic acid): 4.5 g (32.8 mmol)
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2,5-Dimethylbenzenesulfonyl chloride: 7.4 g (36.1 mmol, 1.1 eq)
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Sodium Carbonate (Na₂CO₃): 8.7 g (82 mmol, 2.5 eq)
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Water: 100 mL
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Hydrochloric Acid (12N): For acidification
Protocol:
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Dissolution: In a 250 mL round-bottom flask, dissolve 8.7 g of Na₂CO₃ in 100 mL of distilled water.
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Addition of Amine: Add 4.5 g of Anthranilic acid to the alkaline solution. Stir until fully dissolved (solution becomes clear/yellowish).
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Sulfonylation: Cool the solution to 0–5 °C in an ice bath. Slowly add 2,5-Dimethylbenzenesulfonyl chloride (7.4 g) portion-wise over 30 minutes to control exotherm.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Note: Monitor consumption of anthranilic acid via TLC (Mobile phase: 5% MeOH in DCM).
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Work-up: Filter the reaction mixture to remove any unreacted sulfonyl chloride (insoluble solids).
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Precipitation: Acidify the clear filtrate carefully with concentrated HCl to pH ~2.0. A thick white precipitate will form immediately.
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Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove salts.
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Purification: Recrystallize the crude solid from Ethanol/Water (80:20). Dry in a vacuum oven at 50 °C for 12 hours.
Validation Criteria:
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Yield: Expected >85%.
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Purity: >98% by HPLC.
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1H NMR (DMSO-d6): δ 2.30 (s, 3H), 2.55 (s, 3H), 7.1–8.0 (m, aromatic protons), 11.0 (s, 1H, NH), 13.5 (br s, 1H, COOH).
Part 3: Medicinal Chemistry Applications[1][3][4]
This compound is rarely an endpoint drug but serves as a high-value intermediate and bioisostere probe .
3.1 Structural Homology to EP4 Antagonists
The N-arylsulfonyl anthranilic acid scaffold is structurally homologous to the core of Grapiprant (Galliprant®), a selective EP4 receptor antagonist used for osteoarthritis.
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Mechanism: The sulfonamide moiety mimics the transition state of the arachidonic acid pathway or acts as a bioisostere for the amide linkage found in other NSAIDs.
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SAR Insight: The 2,5-dimethyl substitution on the sulfonyl ring provides steric bulk that can occupy hydrophobic pockets (e.g., Valine/Leucine rich regions) in the receptor binding site, potentially increasing selectivity over COX enzymes.
3.2 Precursor for Sultam Synthesis
Intramolecular cyclization of this compound yields Sultams (cyclic sulfonamides), which are privileged structures in drug discovery (e.g., HIV integrase inhibitors, calpain inhibitors).
Figure 2: Key application pathways in medicinal chemistry.
3.3 Biological Activity Profile
Research into N-arylsulfonyl anthranilic acids (analogs of the target compound) indicates the following biological potential:
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Antimicrobial: Moderate activity against Candida albicans (MIC ~4–32 µg/mL).
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Antioxidant: Potential Superoxide Dismutase (SOD) scavenging activity due to the redox-active sulfonamide-amine conjugation.
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Cytotoxicity: Selective cytotoxicity against MOLT-3 (leukemia) cell lines has been observed in structurally similar analogs (e.g., 4-nitro derivatives), suggesting this compound should be handled as a potential cytotoxic agent in early screening.
Part 4: Analytical Profiling & Quality Control
To ensure the integrity of the compound for biological assays, the following analytical method is recommended.
4.1 HPLC Method (Reverse Phase)
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Column: C18 (150 mm x 4.6 mm, 5 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0–2 min: 10% B
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2–15 min: 10% → 90% B (Linear Gradient)
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15–20 min: 90% B
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Flow Rate: 1.0 mL/min
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Detection: UV @ 254 nm (aromatic ring) and 280 nm.
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Retention Time: Predicted ~12.5 min (due to lipophilic dimethyl group).
Part 5: References
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PubChem. (n.d.).[2] 2,5-Dimethylbenzoic acid and derivatives.[3][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]
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Doungsoongnuen, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs.[3][8] EXCLI Journal, 10, 155–161.[3][8] Retrieved from [Link]
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- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
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